

Molecular weight and formula of 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzo-12-crown-4

Cat. No.: B3038174

[Get Quote](#)

In-Depth Technical Guide: 4-Aminobenzo-12-crown-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **4-Aminobenzo-12-crown-4**, a functionalized macrocyclic polyether. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental procedures.

Core Molecular Information

4-Aminobenzo-12-crown-4, with the chemical formula $C_{12}H_{17}NO_4$, has a molecular weight of 239.27 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) This compound integrates a benzo group into the 12-crown-4 macrocyclic structure, with an amino group substituent on the aromatic ring. This functionalization is key to its utility in further chemical modifications and applications.

Physicochemical and Computational Data

A summary of key physicochemical and computational data for **4-Aminobenzo-12-crown-4** is presented in the table below. This information is essential for understanding the molecule's behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	239.27 g/mol	[1] [2] [3]
CAS Number	78554-68-4	[1] [2]
Appearance	Solid	[4]
Melting Point	86 °C	[2]
Purity	≥95% - ≥98%	[3] [4]
Topological Polar Surface Area (TPSA)	62.94 Å ²	[3]
logP (octanol-water partition coefficient)	1.0732	[3]
Hydrogen Bond Acceptors	5	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	0	[3]

Synthesis of 4-Aminobenzo-12-crown-4

The most common and established method for the synthesis of **4-Aminobenzo-12-crown-4** is a two-step process.[\[1\]](#) This process begins with the nitration of the parent compound, benzo-12-crown-4, to introduce a nitro group onto the benzene ring. The subsequent step involves the reduction of this nitro-intermediate to the final amino-functionalized product.

Experimental Protocols

Step 1: Nitration of Benzo-12-crown-4 to 4'-Nitrobenzo-12-crown-4

A detailed experimental protocol for the nitration of benzo-12-crown-4 is as follows:

- Dissolution: Dissolve benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.
- Cooling: Cool the solution in an ice bath to 0-5 °C.

- **Addition of Nitrating Agent:** Slowly add a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.
- **Reaction:** Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- **Quenching:** Pour the reaction mixture over crushed ice to precipitate the product.
- **Isolation and Purification:** Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4'-Nitrobenzo-12-crown-4 to 4'-Aminobenzo-12-crown-4

The reduction of the nitro-intermediate to the amine can be achieved through several methods, with catalytic hydrogenation being a common choice:

- **Catalyst Suspension:** Suspend a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol in a hydrogenation vessel.
- **Addition of Starting Material:** Add the synthesized 4'-Nitrobenzo-12-crown-4 to the vessel.
- **Hydrogenation:** Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed.
- **Filtration:** Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Solvent Removal and Purification:** Remove the solvent from the filtrate under reduced pressure to yield the crude 4'-Aminobenzo-12-crown-4. The product can be purified by recrystallization.

Host-Guest Chemistry and Ion Complexation

Crown ethers are renowned for their ability to selectively bind cations within their central cavity, a principle known as host-guest chemistry. The stability of these complexes is quantified by the

stability constant ($\log K_s$). The introduction of an amino group on the benzo moiety can modulate the electronic properties of the aromatic ring, which in turn can influence the binding affinity and selectivity of the crown ether for different cations.[1]

While specific stability constants for **4-Aminobenzo-12-crown-4** are not widely reported in publicly available literature, the table below provides stability constants for the parent 12-crown-4 and other crown ethers with alkali metal ions, illustrating the principles of ion selectivity.

Crown Ether	Li^+	Na^+	K^+
12-Crown-4	2.8	1.7	1.2
15-Crown-5	0.7	3.2	3.4
18-Crown-6	< 0.5	4.3	6.1

Data for 1:1 complexation in Methanol at 25°C.

Applications in Research and Development

The unique structure of **4-Aminobenzo-12-crown-4**, combining a cation-binding cavity with a reactive amino group, makes it a valuable building block in several areas of research and development.

Functionalization and Material Science

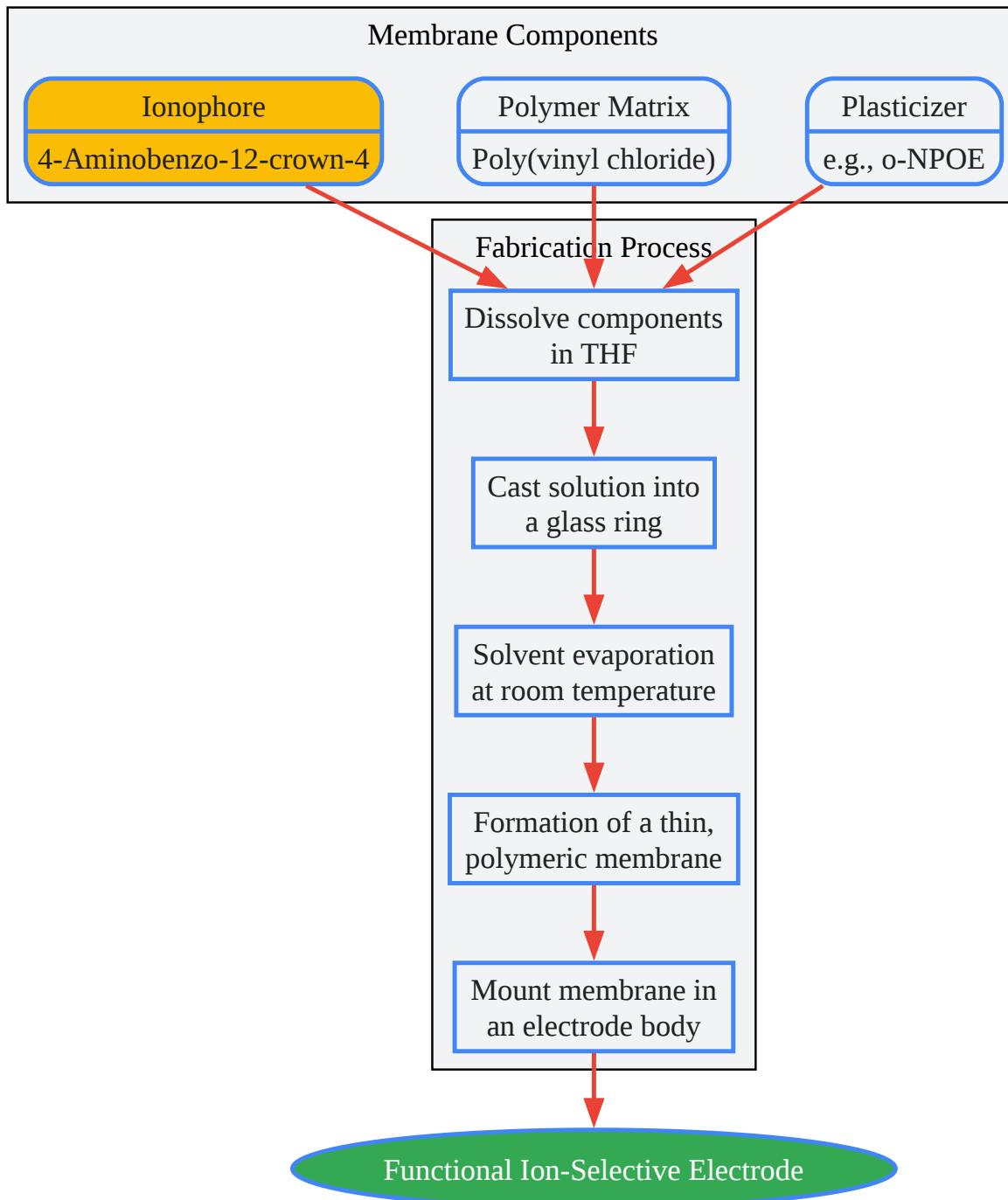
The primary amino group serves as a versatile handle for further chemical modifications. It can undergo a variety of reactions, including:

- Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be used as ligands in coordination chemistry.[1]
- Nucleophilic Substitution: Reactions with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated derivatives.[1]
- Covalent Grafting: Attachment to solid supports like polymers or porous materials such as Metal-Organic Frameworks (MOFs) to create functional materials for applications like ion

separation.[\[1\]](#)

Ion-Selective Electrodes and Sensors

The ion-binding properties of the crown ether moiety make **4-Aminobenzo-12-crown-4** a candidate for use as an ionophore in ion-selective electrodes (ISEs). The amino group allows for its immobilization onto a polymer membrane, a key step in the construction of robust and reusable sensors.


Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of processes involving **4-Aminobenzo-12-crown-4**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

A simplified workflow for the two-step synthesis of **4-Aminobenzo-12-crown-4**.

[Click to download full resolution via product page](#)

Workflow for the fabrication of an ion-selective electrode using **4-Aminobenzo-12-crown-4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobenzo-12-crown-4 | 78554-68-4 | Benchchem [benchchem.com]
- 2. 4-AMinobenzo-12-crown-4 | 78554-68-4 | DDA55468 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Aminobenzo-12-crown-4 | 78554-68-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-Aminobenzo-12-crown-4.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3038174#molecular-weight-and-formula-of-4-aminobenzo-12-crown-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com